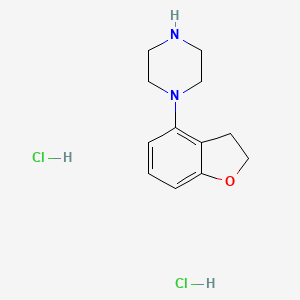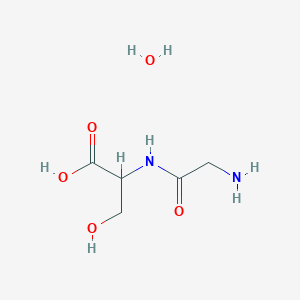
Glycyl-DL-serine Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-DL-serine Hydrate is a dipeptide composed of glycine and serine. It is a white crystalline solid that is commonly found in its hydrated form. The compound has the molecular formula C5H10N2O4·xH2O and a molecular weight of 162.15 g/mol . This compound is used in various biochemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Glycyl-DL-serine Hydrate is typically synthesized through the condensation reaction of glycine and serine. The reaction can be carried out using different methods, including the mixed-anhydride method and the carbodiimide method . In the mixed-anhydride method, glycine and serine are reacted in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Análisis De Reacciones Químicas
Glycyl-DL-serine Hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo compounds, while reduction can yield amino alcohols .
Aplicaciones Científicas De Investigación
Glycyl-DL-serine Hydrate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex peptides and proteins . In biology, it serves as a model compound for studying peptide interactions and enzyme-substrate relationships. In medicine, this compound is investigated for its potential therapeutic effects, including its role in promoting wound healing and tissue regeneration . Additionally, it is used in the food industry as a flavor enhancer and in the cosmetic industry for its moisturizing properties .
Mecanismo De Acción
The mechanism of action of Glycyl-DL-serine Hydrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in peptide synthesis and degradation. The compound can also modulate cellular signaling pathways by interacting with receptors and other proteins. For example, this compound can influence the activity of serine proteases, which play a crucial role in various physiological processes .
Comparación Con Compuestos Similares
Glycyl-DL-serine Hydrate is similar to other glycyl peptides, such as Glycyl-DL-threonine and Glycyl-DL-valine . it is unique in its specific combination of glycine and serine, which imparts distinct chemical and biological properties. Compared to Glycyl-DL-threonine, this compound has a simpler structure and is more readily synthesized. In contrast, Glycyl-DL-valine has a bulkier side chain, which affects its solubility and reactivity .
Propiedades
Fórmula molecular |
C5H12N2O5 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid;hydrate |
InChI |
InChI=1S/C5H10N2O4.H2O/c6-1-4(9)7-3(2-8)5(10)11;/h3,8H,1-2,6H2,(H,7,9)(H,10,11);1H2 |
Clave InChI |
ZONZNQBJUJLKMD-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)NC(=O)CN)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


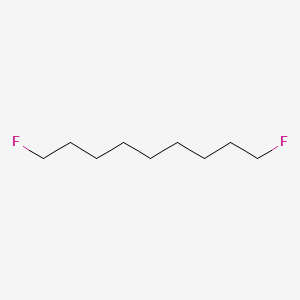


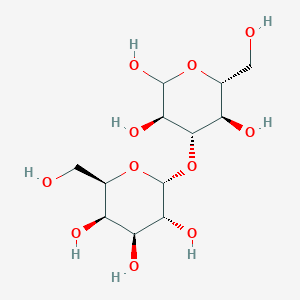
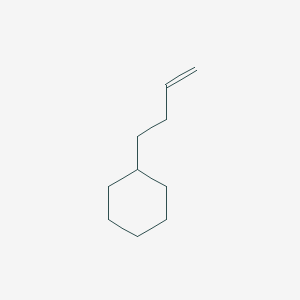
![2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate](/img/structure/B15202074.png)
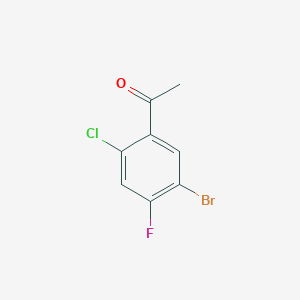

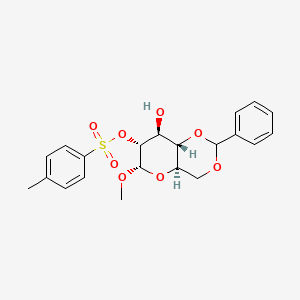
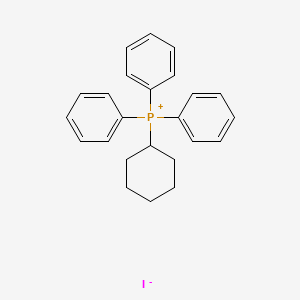
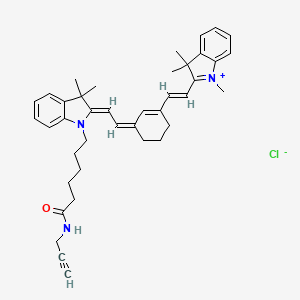
![(1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride](/img/structure/B15202101.png)
![8-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15202104.png)
